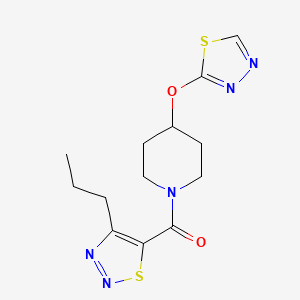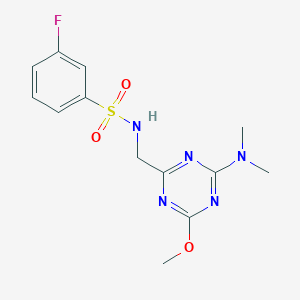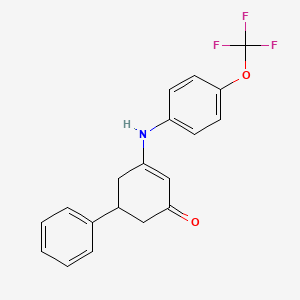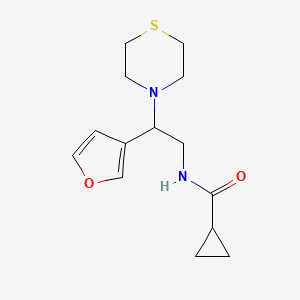
3-(4-chlorobenzyl)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzyl)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H25ClN4O2S and its molecular weight is 456.99. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorobenzyl)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobenzyl)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Applications
Research has shown the potential of quinazoline derivatives as antimicrobial agents. For instance, Desai et al. (2007) synthesized new quinazolines and tested their antibacterial and antifungal activities, revealing significant antimicrobial properties against various bacteria and fungi (Desai, Shihora, & Moradia, 2007). Additionally, Desai et al. (2011) explored similar compounds, finding promising antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011).
Anticancer Applications
A study by Gaber et al. (2021) focused on producing new quinazoline derivatives and evaluating their anticancer effects against breast cancer MCF-7 cell line. The results indicated significant anticancer activity for several compounds (Gaber et al., 2021).
Anticonvulsant and Antimicrobial Activities
Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, which were evaluated for their antimicrobial and anticonvulsant activities. The study found that some compounds exhibited broad-spectrum activity against bacteria, fungi, and potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Potential Antipsychotic Agents
Norman et al. (1996) conducted a study on heterocyclic analogues, including quinazolines, and evaluated their potential as antipsychotic agents. Their findings suggested that certain derivatives could serve as potent antipsychotic agents with fewer side effects (Norman, Navas, Thompson, & Rigdon, 1996).
Synthesis and Characterization
Studies have also focused on the synthesis and characterization of various quinazoline derivatives. For example, Ivachtchenko et al. (2003) developed a liquid-phase synthesis for a library of new 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines, demonstrating the versatility of these compounds in chemical synthesis (Ivachtchenko, Kovalenko, & Drushlyak, 2003).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form 3-(4-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester. This intermediate is then reacted with N-((1-ethylpyrrolidin-2-yl)methyl)amine to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "N-((1-ethylpyrrolidin-2-yl)methyl)amine" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 3-(4-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with N-((1-ethylpyrrolidin-2-yl)methyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) to form the final product, 3-(4-chlorobenzyl)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
CAS番号 |
422529-79-1 |
製品名 |
3-(4-chlorobenzyl)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
分子式 |
C23H25ClN4O2S |
分子量 |
456.99 |
IUPAC名 |
3-[(4-chlorophenyl)methyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H25ClN4O2S/c1-2-27-11-3-4-18(27)13-25-21(29)16-7-10-19-20(12-16)26-23(31)28(22(19)30)14-15-5-8-17(24)9-6-15/h5-10,12,18H,2-4,11,13-14H2,1H3,(H,25,29)(H,26,31) |
InChIキー |
XOZVHZIYBBRVLC-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-[4a-[[9,10a-dihydroxy-3-(2-methoxy-2-oxoethyl)-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-4a-yl]sulfanyl]-9,10a-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B2354688.png)
![ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2354690.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2354695.png)

![1-[(2-chlorophenyl)methyl]-N-(1-cyanocyclobutyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2354697.png)

![(1r,3s,5R,7S)-methyl 3-(benzo[c][1,2,5]thiadiazole-5-carboxamido)adamantane-1-carboxylate](/img/structure/B2354700.png)


![Ethyl 5-(3-cyclopentylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354704.png)
